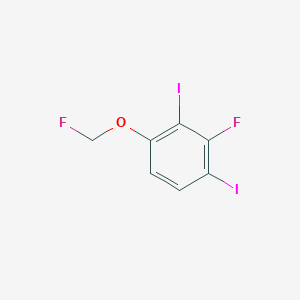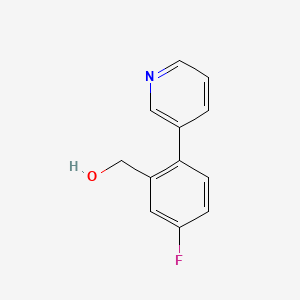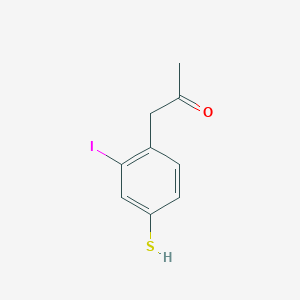
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester is a complex organic compound with a unique structure. It belongs to the class of bile acids and derivatives, which are crucial for various biological processes. This compound is characterized by its specific stereochemistry and functional groups, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester typically involves multiple steps, starting from readily available precursors. One common method involves the oxidation of chenodeoxycholic acid to introduce the 7-oxo group, followed by esterification to form the ethyl ester derivative . The reaction conditions often include the use of oxidizing agents such as sodium bromate and sulfuric acid, and the esterification is typically carried out using ethanol in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for higher yields and purity. The process involves controlled oxidation and esterification steps, with careful monitoring of reaction conditions to minimize impurities and by-products. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 7-oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated bile acid esters. These derivatives often exhibit different biological activities and properties, making them valuable for further research and applications .
Applications De Recherche Scientifique
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in bile acid metabolism, influencing the synthesis and breakdown of cholesterol and other lipids . The compound’s effects are mediated through binding to nuclear receptors and other proteins, leading to changes in gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6alpha-epoxy-5alpha-cholestan-3beta-ol: This compound shares a similar steroidal structure but differs in its functional groups and stereochemistry.
Cholesterol: A well-known bile acid derivative with a different set of biological functions and properties.
Oxirane derivatives: These compounds have similar structural features but exhibit different reactivity and applications.
Uniqueness
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to modulate bile acid metabolism and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C28H46O4 |
|---|---|
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
ethyl 4-[(10S,13R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H46O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h17-23,25,29H,6-16H2,1-5H3/t17?,18?,19?,20?,21?,22?,23?,25?,27-,28-/m1/s1 |
Clé InChI |
PRZCLWHVOYRZJL-APDYVAITSA-N |
SMILES isomérique |
CCC1C2CC(CC[C@@]2(C3CC[C@]4(C(C3C1=O)CCC4C(C)CCC(=O)OCC)C)C)O |
SMILES canonique |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)










![6-(2-chloro-5-fluoropyrimidin-4-yl)-8-fluoro-4-isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14055043.png)
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)

